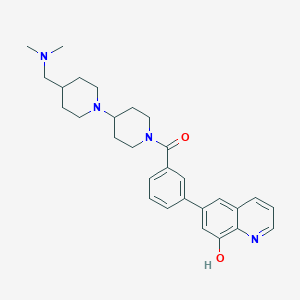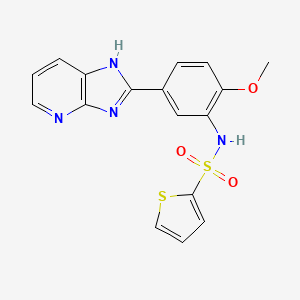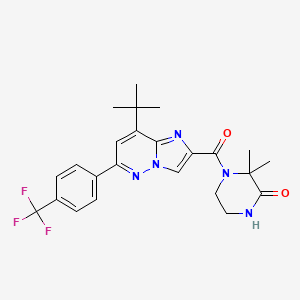
Imidazopyridazine derivative 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazopyridazine derivative 7 is a member of the imidazopyridazine family, which are fused heterocycles similar to purines but with a pyridazine ring replacing the pyrimidine ring in purines . These compounds have been primarily studied for their kinase inhibition activity, making them potential candidates for anticancer and antimalarial agents . Additionally, imidazopyridazines have shown promise in treating various conditions such as epilepsy, allergies, and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazopyridazine derivative 7 typically involves the formation of the imidazopyridazine ring system. One common method is the cyclocondensation of 3-amino-6-chloropyridazine with bromoacetaldehyde diethylacetal . This reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol . The reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of imidazopyridazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Imidazopyridazine derivative 7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Scientific Research Applications
Imidazopyridazine derivative 7 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazopyridazine derivative 7 primarily involves the inhibition of kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and the replication of malaria parasites . Additionally, it may interact with other molecular targets, such as ion channels and receptors, to exert its anticonvulsant and antiallergic effects .
Comparison with Similar Compounds
Imidazopyridine derivatives: These compounds have a similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness: Imidazopyridazine derivative 7 is unique due to its specific ring structure and the presence of a pyridazine ring, which imparts distinct chemical and biological properties . Its ability to inhibit kinases and its broad range of pharmacological activities make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26F3N5O2 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[8-tert-butyl-6-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C24H26F3N5O2/c1-22(2,3)16-12-17(14-6-8-15(9-7-14)24(25,26)27)30-32-13-18(29-19(16)32)20(33)31-11-10-28-21(34)23(31,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,28,34) |
InChI Key |
GVNHDAXNAQFWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)C(F)(F)F)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B10833440.png)

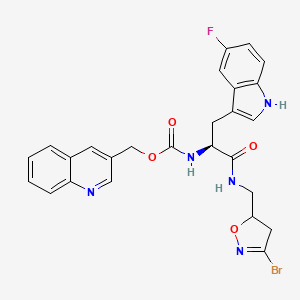
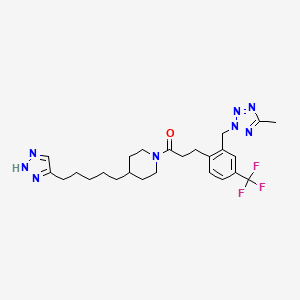
![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)
![3-[[6-[3-Methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid](/img/structure/B10833454.png)
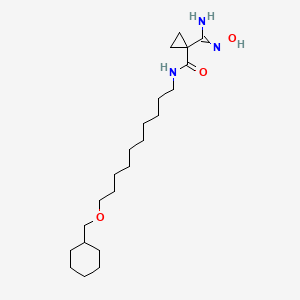
![4-[5-(4-dimethylamino-piperidin-1-yl)-3H-imidazo[4,5-b]pyridine-2-carbonyl]-2-isoquinolin-4-yl-benzonitrile](/img/structure/B10833465.png)
![Imidazo[1,2-b]pyridazine derivative 7](/img/structure/B10833466.png)
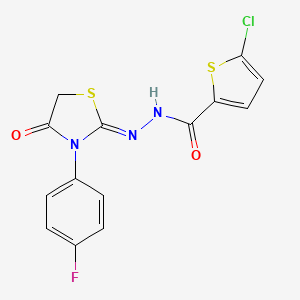
![Imidazo[1,5-a]pyridine derivative 2](/img/structure/B10833476.png)
